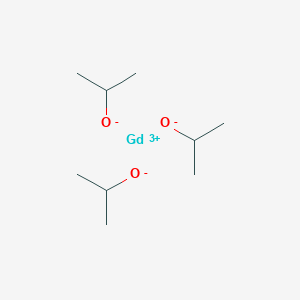

Gadolinium (III) isopropoxide

Description

Significance of Rare Earth Alkoxides as Molecular Precursors

Rare earth alkoxides are a class of compounds that have become indispensable as molecular precursors in the synthesis of advanced materials. Their significance lies in their ability to provide a versatile and controllable route to a wide range of inorganic materials, including oxides, mixed-metal oxides, and other nanomaterials.

One of the primary advantages of using rare earth alkoxides is the pre-existence of metal-oxygen bonds within their molecular structure. ucl.ac.ukscispace.com This allows for the formation of metal oxides at lower temperatures compared to traditional solid-state synthesis methods, which often require high-temperature calcination. ucl.ac.ukscispace.com The use of these molecular precursors enables a phase-selective synthesis, providing greater control over the final product's crystal structure and properties. ucl.ac.ukscispace.com

Heterobimetallic alkoxides, which contain two different metals, are particularly valuable as single-source precursors for the synthesis of ternary oxides. ucl.ac.ukscispace.com These precursors have a predefined cationic ratio at the molecular level, which is often preserved during the transformation to the final material, ensuring a high degree of homogeneity. ucl.ac.ukscispace.comresearchgate.net The ability to systematically vary the lanthanide and other metal components in these precursors allows for the fine-tuning of the resulting material's electronic and structural properties. ucl.ac.ukacs.orgnih.gov This molecular-level control is crucial for developing materials with specific functionalities for applications in catalysis, electronics, and optics. acs.orgnih.gov

The sol-gel process is a widely used technique that leverages the advantages of metal alkoxide precursors. rsc.org This process involves the hydrolysis and condensation of the alkoxides to form a "sol" (a colloidal suspension), which then evolves into a "gel" (a solid network). rsc.org This method is highly effective for producing materials with high purity, controlled morphology, and tailored surface properties. rsc.org

Fundamental Role of Gadolinium(III) Isopropoxide in Chemical Synthesis

Gadolinium(III) isopropoxide plays a fundamental role in chemical synthesis, primarily as a precursor for gadolinium-containing materials and as a catalyst. Its chemical properties make it particularly suitable for the sol-gel process, enabling the synthesis of a variety of advanced materials. nih.govhilarispublisher.comaip.orgthermofisher.kr

A key application of Gadolinium(III) isopropoxide is in the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles. nih.gov Gd₂O₃ nanoparticles have potential applications in various fields, and the use of Gadolinium(III) isopropoxide as a precursor allows for the creation of these nanoparticles with controlled size and morphology. nih.govdiva-portal.orgresearchgate.net For instance, Gd₂O₃ nanotubes have been constructed by the self-assembly of Gd₂O₃ nanocrystals using Gadolinium(III) isopropoxide as the inorganic precursor in a combined soft template and sol-gel method. nih.gov

Furthermore, Gadolinium(III) isopropoxide is utilized in the preparation of doped materials. In a study on gadolinia-doped ceria (GDC), a GDC sol synthesized using Gadolinium(III) isopropoxide as the doping agent showed significantly stronger crystallinity compared to when gadolinium(III) nitrate (B79036) hydrate (B1144303) was used. hilarispublisher.com This highlights the advantage of using an alkoxide precursor for achieving desired material properties. Similarly, it has been used in the synthesis of gadolinium-doped titanium(IV) oxide (Gd/TiO₂) through a sol-gel method. aip.org

Beyond its role as a precursor, Gadolinium(III) isopropoxide also functions as a catalyst in various chemical reactions, particularly in fine chemical synthesis and petrochemical processes. lpinformationdata.com Its catalytic activity is a key driver for its market growth. dataintelo.com For example, neodymium isopropoxide, a related rare earth alkoxide, has been used in catalyst systems for polymerization reactions. acs.org The catalytic properties of gadolinium-containing materials are also of interest, with research exploring their use in reactions like the water-gas shift reaction and the electrochemical reduction of CO₂. irost.irresearchgate.netufba.br

Historical Development and Evolution of Gadolinium Precursor Chemistry

The journey of gadolinium precursor chemistry is rooted in the discovery and isolation of the element itself. Gadolinium was first identified spectroscopically in 1880 by Jean Charles de Marignac. nih.gov However, it was the development of synthetic methods for organometallic compounds of the rare earths that paved the way for their use as precursors in materials science.

A significant milestone in the development of gadolinium precursor chemistry was the work of Mehrotra and Batwara in 1970, who reported the preparation and reactions of alkoxides of gadolinium and erbium. acs.org This research laid the groundwork for the synthesis and characterization of a new class of rare earth compounds. Following this, the field of rare earth alkoxide chemistry began to expand, with researchers exploring their potential in various applications.

The evolution of sol-gel chemistry as a technique for materials synthesis in the latter half of the 20th century provided a major impetus for the use of metal alkoxides, including those of the rare earths. rsc.org The ability to form high-purity and homogeneous materials from molecular precursors like Gadolinium(III) isopropoxide was a significant advantage over traditional methods. rsc.org

In recent decades, the focus has shifted towards creating more complex and functional materials using these precursors. The synthesis of heterometallic alkoxides, containing gadolinium and other metals like iron or transition metals, has become an active area of research. researchgate.netacs.orgnih.gov These single-source precursors offer a route to binary and ternary oxide nanomaterials with precisely controlled stoichiometry and properties, which are important for applications in electronics, magnetism, and catalysis. acs.orgnih.gov The development of gadolinium-based contrast agents for magnetic resonance imaging (MRI) also spurred significant research into gadolinium chemistry, particularly the coordination chemistry of the Gd³⁺ ion. nih.gov While distinct from the use of alkoxides as precursors for solid-state materials, this parallel field of research has contributed to a deeper understanding of gadolinium's chemical behavior.

Data Tables

Table 1: Chemical and Physical Properties of Gadolinium(III) Isopropoxide

| Property | Value |

| Chemical Formula | C₉H₂₁GdO₃ |

| Molecular Weight | 334.51 g/mol |

| CAS Number | 14532-05-9 |

| Appearance | White to off-white powder |

| Solubility | Reacts with water |

| Synonyms | Gadolinium isopropoxide, Tris(isopropoxy)gadolinium |

Note: Data sourced from multiple chemical suppliers and databases.

Table 2: Selected Research Findings on Gadolinium(III) Isopropoxide

| Application | Material Synthesized | Key Finding |

| Nanomaterial Synthesis | Gd₂O₃ nanotubes | Successful construction of mesoporous nanotubes via a sol-gel method using Gadolinium(III) isopropoxide as the precursor. nih.gov |

| Doped Materials | Gadolinia-doped ceria (GDC) | Use of Gadolinium(III) isopropoxide as a doping agent resulted in significantly higher crystallinity of the GDC sol. hilarispublisher.com |

| Photocatalysis | Gd/TiO₂ | Synthesized via a sol-gel method by doping titanium tetra isopropoxide with gadolinium oxide derived from a gadolinium precursor. aip.org |

| Catalysis | Isoprene (B109036) Rubber | A gadolinium metallocene-based catalyst demonstrated high efficiency for the synthesis of isoprene rubber with a specific microstructure. acs.org |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

14532-05-9 |

|---|---|

Formule moléculaire |

C9H24GdO3 |

Poids moléculaire |

337.5 g/mol |

Nom IUPAC |

gadolinium;propan-2-ol |

InChI |

InChI=1S/3C3H8O.Gd/c3*1-3(2)4;/h3*3-4H,1-2H3; |

Clé InChI |

AGUOFJVRZOIUFG-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3] |

SMILES canonique |

CC(C)O.CC(C)O.CC(C)O.[Gd] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Advanced Characterization of Gadolinium Iii Isopropoxide Structures

Spectroscopic Probing of Molecular Structure and Bonding

Spectroscopic techniques provide invaluable insights into the molecular framework of Gadolinium(III) isopropoxide by probing the interactions of the molecule with electromagnetic radiation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in Gadolinium(III) isopropoxide. The vibrations of the isopropoxide ligands and the Gd-O bonds give rise to a characteristic spectral fingerprint.

In the Infrared (IR) spectrum , the absorption of infrared radiation excites molecular vibrations, providing information on the types of bonds present. Key vibrational modes for Gadolinium(III) isopropoxide are associated with the isopropoxide ligand. The C-H stretching vibrations of the methyl groups are typically observed in the 2800-3000 cm⁻¹ region. The C-O stretching vibration is a particularly important diagnostic peak and is expected to appear in the 950-1200 cm⁻¹ range. The presence of the gadolinium atom influences the electron distribution in the C-O bond, causing a shift in its stretching frequency compared to free isopropanol (B130326). Furthermore, the Gd-O stretching vibrations, which are characteristic of the metal-ligand bond, are expected at lower frequencies, typically in the 400-600 cm⁻¹ region.

Raman spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The symmetric C-C stretching and bending modes of the isopropoxide backbone can be observed. The Gd-O symmetric stretching vibration is also Raman active and can provide further confirmation of the metal-ligand bond.

A comparative analysis of the IR and Raman spectra can help in a more complete assignment of the vibrational modes, leveraging their different selection rules.

Table 1: Predicted Vibrational Frequencies for Gadolinium(III) Isopropoxide

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

| ν(C-H) | 2970 (s) | 2972 (s) | Asymmetric C-H stretch |

| ν(C-H) | 2885 (m) | 2888 (s) | Symmetric C-H stretch |

| δ(C-H) | 1460 (m) | 1458 (w) | C-H bend |

| ν(C-O) | 1150 (vs) | 1148 (m) | C-O stretch |

| ν(C-C) | 950 (s) | 955 (s) | C-C stretch |

| ν(Gd-O) | 550 (m) | 555 (w) | Gd-O stretch |

(s) - strong, (m) - medium, (w) - weak, (vs) - very strong. Note: These are predicted values based on theoretical calculations and data from analogous metal isopropoxides, as direct experimental data for Gadolinium(III) isopropoxide is not widely available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. However, the paramagnetic nature of the Gadolinium(III) ion (with its seven unpaired f-electrons) presents unique challenges and opportunities for the NMR analysis of Gadolinium(III) isopropoxide. The paramagnetic center significantly influences the nuclear spins of the isopropoxide ligands, leading to large chemical shifts and significant line broadening.

In ¹H NMR spectroscopy , the protons of the isopropoxide ligands would be expected to show two signals in a diamagnetic environment: a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). However, due to the paramagnetic Gd(III) center, these signals will be significantly shifted from their usual diamagnetic positions and will be considerably broadened. The magnitude of the paramagnetic shift is dependent on the distance and angle of the proton from the gadolinium ion. This can, in principle, provide structural information, but often the broadening is so severe that resolved signals are difficult to obtain.

¹³C NMR spectroscopy can provide complementary information. Similar to ¹H NMR, the carbon signals of the isopropoxide ligand (methine and methyl carbons) will experience paramagnetic shifts and broadening. The effect is generally less pronounced for ¹³C than for ¹H nuclei, which can sometimes allow for the observation of signals that are too broad to be detected in the ¹H spectrum.

Due to these challenges, obtaining high-resolution NMR spectra of Gadolinium(III) isopropoxide is difficult. Often, solid-state NMR techniques or studies on analogous diamagnetic lanthanide isopropoxides (like Lanthanum(III) isopropoxide or Lutetium(III) isopropoxide) are used to infer the ligand environment.

Table 2: Predicted Paramagnetically Shifted NMR Data for Gadolinium(III) Isopropoxide

| Nucleus | Predicted Chemical Shift (ppm) | Linewidth (Hz) | Assignment |

| ¹H | 15 - 25 | > 500 | Methine (CH) |

| ¹H | 5 - 15 | > 300 | Methyl (CH₃) |

| ¹³C | 70 - 90 | > 1000 | Methine (CH) |

| ¹³C | 30 - 50 | > 800 | Methyl (CH₃) |

(Note: These are hypothetical values intended to illustrate the expected effects of the paramagnetic Gd(III) ion. Actual values can vary significantly based on solvent, temperature, and aggregation state.)

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis. For Gadolinium(III) isopropoxide, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

The mass spectrum would be expected to show a molecular ion peak corresponding to the [Gd(O-iPr)₃]⁺ species. Due to the isotopic distribution of gadolinium, this peak would appear as a characteristic cluster of signals. The most abundant isotopes of gadolinium are ¹⁵⁸Gd, ¹⁵⁶Gd, ¹⁵⁷Gd, ¹⁶⁰Gd, and ¹⁵⁵Gd.

Fragmentation of the molecular ion would likely proceed through the sequential loss of isopropoxy radicals or neutral isopropanol molecules. Common fragments would include [Gd(O-iPr)₂]⁺ and [Gd(O-iPr)]⁺. The fragmentation pattern can provide information about the strength of the Gd-O bonds and the stability of the resulting fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation of Gadolinium(III) Isopropoxide

| m/z (for ¹⁵⁸Gd) | Proposed Fragment |

| 335 | [Gd(OCH(CH₃)₂)₃]⁺ (Molecular Ion) |

| 276 | [Gd(OCH(CH₃)₂)₂]⁺ |

| 217 | [Gd(OCH(CH₃)₂)]⁺ |

| 158 | [Gd]⁺ |

(Note: m/z values are calculated based on the most abundant isotope of Gadolinium, ¹⁵⁸Gd. The actual spectrum would show a cluster of peaks for each fragment due to the presence of multiple Gd isotopes.)

Crystallographic Elucidation of Coordination Geometry and Solid-State Architecture

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about coordination geometry, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Structural Determination

Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous molecular structure. Growing suitable single crystals of Gadolinium(III) isopropoxide can be challenging due to its reactivity and potential for oligomerization.

Given the lack of a published single-crystal structure for Gadolinium(III) isopropoxide, data from analogous lanthanide isopropoxides, such as those of yttrium or lanthanum, can provide valuable models for its likely structure. These structures often feature central metal atoms with coordination numbers ranging from 5 to 8, with bridging alkoxide ligands being a common motif.

Powder X-ray Diffraction for Bulk Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample of Gadolinium(III) isopropoxide. The technique provides a diffraction pattern that is characteristic of the crystalline phases present in the material.

A crystalline sample of Gadolinium(III) isopropoxide would produce a PXRD pattern with sharp, well-defined peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are determined by the crystal lattice parameters. This pattern can be used for phase identification by comparing it to known patterns in databases.

If Gadolinium(III) isopropoxide is synthesized as an amorphous solid, the PXRD pattern would show broad, diffuse humps instead of sharp peaks, indicating the absence of long-range crystalline order. PXRD is therefore a crucial tool for assessing the crystallinity and phase purity of synthesized Gadolinium(III) isopropoxide powders.

Table 4: Hypothetical Powder X-ray Diffraction Data for a Crystalline Phase of Gadolinium(III) Isopropoxide

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 100 |

| 12.2 | 7.2 | 45 |

| 17.0 | 5.2 | 80 |

| 20.5 | 4.3 | 60 |

| 24.8 | 3.6 | 30 |

| 28.3 | 3.1 | 55 |

Thermal Analysis for Precursor Decomposition Pathways and Material Formation

Thermal analysis techniques are fundamental in determining the suitability of gadolinium(III) isopropoxide as a precursor for materials synthesis. They provide critical insights into the compound's thermal stability, decomposition pathway, and the conditions required for its conversion into the desired gadolinium oxide phase.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For gadolinium(III) isopropoxide, TGA is employed to elucidate the kinetics of its thermal decomposition, identifying the temperature ranges at which significant mass loss occurs and revealing the sequence of chemical reactions that transform the precursor into gadolinium oxide.

The decomposition of a metal alkoxide like gadolinium(III) isopropoxide typically proceeds through several stages. Initially, a mass loss at lower temperatures may correspond to the evaporation of residual solvents or the loss of loosely bound ligands. As the temperature increases, the coordinated isopropoxide groups begin to decompose. This process can involve the formation of intermediate species, such as oxy-isopropoxides or carbonates, before the final conversion to gadolinium oxide at higher temperatures.

The kinetic parameters of this decomposition, including activation energy and pre-exponential factor, can be calculated from TGA data collected at multiple heating rates. researchgate.net This information is vital for designing controlled calcination processes to produce materials with specific characteristics. While specific TGA data for gadolinium(III) isopropoxide is not widely published, the expected decomposition pathway would involve distinct steps, as illustrated in the hypothetical data table below, similar to the decomposition of other gadolinium precursors like oxalates or hydroxides. iaea.orgnih.gov

| Decomposition Stage | Typical Temperature Range (°C) | Associated Mass Loss (%) | Postulated Process |

|---|---|---|---|

| I | 100 - 250 | 5 - 15% | Loss of adsorbed solvent and partial ligand decomposition. |

| II | 250 - 450 | 20 - 30% | Major decomposition of isopropoxide groups; formation of intermediate oxycarbonate species. |

| III | 450 - 650 | 10 - 20% | Decomposition of intermediate species and crystallization of Gadolinium Oxide (Gd₂O₃). |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify the energy changes associated with physical and chemical transitions, such as melting, crystallization, and decomposition.

When analyzing gadolinium(III) isopropoxide, a DSC thermogram would complement TGA data by identifying whether the decomposition steps are endothermic (requiring energy) or exothermic (releasing energy). For instance, the initial breakdown of the isopropoxide ligands is typically an endothermic process. However, subsequent crystallization of the amorphous, decomposed material into the stable cubic phase of gadolinium oxide is an exothermic event. researchgate.net The temperature and enthalpy of these transitions provide thermodynamic data crucial for controlling the synthesis process and ensuring the formation of a crystalline final product. researchgate.net

Morphological and Elemental Characterization of Derived Materials

Once gadolinium(III) isopropoxide is thermally decomposed to form gadolinium-based materials (typically Gd₂O₃), a different set of characterization techniques is employed to analyze the resulting product's physical and chemical properties.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful tool for elemental analysis. The EDX detector identifies the characteristic X-rays emitted from the sample when bombarded by the electron beam, confirming the presence of gadolinium and oxygen. metu.edu.tr This technique is essential for verifying the chemical composition of the synthesized Gd₂O₃ and ensuring its purity by detecting any residual elements from the precursor or contaminants from the synthesis process. metu.edu.tr

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of individual nanoparticles. For Gd₂O₃ synthesized from gadolinium(III) isopropoxide, TEM analysis is critical for determining the primary particle size, size distribution, and shape (e.g., spherical, rod-like). metu.edu.trresearchgate.net High-resolution TEM (HR-TEM) can even resolve the crystal lattice fringes of the nanoparticles, providing direct evidence of their crystallinity and phase structure. This level of detail is indispensable for applications where nanoparticle size and crystallinity are paramount. researchgate.net

| Characteristic | Technique | Typical Findings | Reference |

|---|---|---|---|

| Particle Size | TEM | 1.5 - 25 nm | metu.edu.trmetu.edu.tr |

| Morphology | TEM / SEM | Spherical, agglomerated nanoparticles | metu.edu.trmdpi.com |

| Crystallinity | HR-TEM | Crystalline with visible lattice fringes | researchgate.net |

| Elemental Composition | EDX | Presence of Gadolinium (Gd) and Oxygen (O) peaks | metu.edu.tr |

Diffuse Reflectance Spectroscopy (DRS) is a technique used to determine the optical properties of powdered or opaque solid samples. By measuring the diffusely reflected light from the material over a range of wavelengths, the sample's absorbance can be calculated. This is particularly useful for semiconductor materials like gadolinium oxide.

The optical band gap (E_g) is a critical electronic property that dictates the material's conductivity and optical behavior. shimadzu.com For Gd₂O₃ powders derived from gadolinium(III) isopropoxide, the DRS spectrum can be transformed using the Kubelka-Munk function to relate the reflectance to the absorption coefficient. youtube.comnih.gov A Tauc plot is then constructed to extrapolate the linear portion of the absorption edge to the energy axis, yielding the optical band gap value. The band gap of Gd₂O₃ is typically in the range of 4.8 to 5.8 eV, confirming its nature as a wide-bandgap semiconductor. core.ac.uk This property is important for its potential use in optoelectronic applications. core.ac.uk

Chemical Reactivity and Mechanistic Investigations of Gadolinium Iii Isopropoxide

Hydrolysis and Condensation Mechanisms in Sol-Gel Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. For gadolinium(III) isopropoxide, this typically begins with hydrolysis, followed by condensation reactions.

The fundamental chemical transformations in the sol-gel process involving gadolinium(III) isopropoxide can be represented by two primary reactions:

Hydrolysis: Gd(O-i-Pr)₃ + 3H₂O → Gd(OH)₃ + 3(i-PrOH)

Condensation: 2Gd(OH)₃ → Gd₂O₃ + 3H₂O

These reactions are often more complex in practice, involving the formation of various intermediate oxo- and hydroxo-bridged species.

The rate of hydrolysis of metal alkoxides must be carefully controlled to achieve desired material properties. Uncontrolled, rapid hydrolysis leads to precipitation rather than the formation of a stable sol, resulting in inhomogeneous materials with poor structural integrity. The hydrolysis of gadolinium(III) isopropoxide is typically managed by controlling the amount of water added to the system, often introduced slowly or as vapor.

The kinetics of hydrolysis have a direct impact on the final properties of the gadolinium oxide (Gd₂O₃) material. Slower hydrolysis rates generally lead to the formation of smaller, more uniform nanoparticles. This is because a slower reaction allows for more ordered growth of the oxide network. The resulting materials often exhibit higher surface areas and more controlled porosity. For instance, gadolinium oxide nanoparticles synthesized via a controlled sol-gel method have been shown to have average particle sizes in the range of 20±2 nm.

The properties of the resultant gadolinium-based materials are summarized in the table below:

| Hydrolysis Rate | Resultant Particle Size | Material Homogeneity | Porosity |

| Fast | Large, aggregated | Low | Low, uncontrolled |

| Slow | Small, uniform | High | High, controlled |

Several reaction parameters significantly influence the gelation process and the formation of the final three-dimensional network. These parameters affect the rates of both hydrolysis and condensation.

pH: The pH of the reaction medium is a critical factor. Acidic or basic catalysts are often employed to control the reaction rates. In acidic conditions, hydrolysis is typically faster than condensation, leading to weakly branched polymeric chains. Conversely, basic conditions tend to promote condensation, resulting in more highly branched, particulate-like structures.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to shorter gelation times. The temperature can also influence the solubility of the precursor and intermediate species, affecting the homogeneity of the final gel.

Solvent: The choice of solvent can affect the reaction kinetics through its polarity and its ability to stabilize the precursor and intermediate species. Alcohols are commonly used as solvents in sol-gel processes involving metal alkoxides.

Precursor Concentration: Higher concentrations of gadolinium(III) isopropoxide can lead to faster gelation due to the increased proximity of reacting molecules.

The influence of these parameters on the gelation time and network structure is detailed in the following table:

| Parameter | Effect on Gelation Time | Resultant Network Structure |

| pH | ||

| Acidic (low pH) | Increases | Weakly branched, linear-like polymers |

| Basic (high pH) | Decreases | Highly branched, particulate clusters |

| Temperature | ||

| Increase | Decreases | Denser, more cross-linked network |

| Decrease | Increases | Less dense, more open network |

| Solvent Polarity | ||

| High | Varies | Can promote solubility and uniform reactions |

| Low | Varies | May lead to precipitation if precursor is not fully hydrolyzed |

| Concentration | ||

| High | Decreases | Denser gel |

| Low | Increases | Less dense gel |

Surface Chemistry in Vapor-Phase Deposition Processes

Gadolinium(III) isopropoxide's volatility allows it to be used as a precursor in vapor-phase deposition techniques, which are crucial for creating thin films for applications in electronics and coatings.

Atomic Layer Deposition (ALD) is a thin film deposition technique based on sequential, self-limiting surface reactions. For a metal alkoxide precursor like gadolinium(III) isopropoxide, the ALD cycle typically involves alternating exposures of the substrate to the precursor and a co-reactant (e.g., water, ozone, or plasma).

A proposed reaction mechanism for the ALD of gadolinium oxide using gadolinium(III) isopropoxide and water is as follows:

Precursor Pulse: The substrate, typically terminated with hydroxyl (-OH) groups, is exposed to gadolinium(III) isopropoxide vapor. The precursor reacts with the surface hydroxyls in a ligand exchange reaction:

Surface-OH + Gd(O-i-Pr)₃ → Surface-O-Gd(O-i-Pr)₂ + i-PrOH

Purge: Excess precursor and byproducts are removed from the chamber by an inert gas.

Co-reactant Pulse: The surface, now terminated with isopropoxide ligands, is exposed to a co-reactant like water vapor. The water reacts with the surface ligands, regenerating the hydroxyl groups for the next cycle:

Surface-O-Gd(O-i-Pr)₂ + 2H₂O → Surface-O-Gd(OH)₂ + 2(i-PrOH)

Purge: Excess co-reactant and byproducts are purged from the chamber.

This cycle is repeated to build the film layer by layer. The self-limiting nature of these surface reactions allows for precise thickness control at the atomic level. The choice of co-reactant can influence the film properties. For instance, using a more reactive co-reactant like an oxygen plasma can lower the deposition temperature.

In Chemical Vapor Deposition (CVD), a thin film is formed on a substrate by the chemical reaction of vapor-phase precursors. Unlike ALD, the precursor and other reactants are often introduced into the reactor simultaneously, and the reactions are thermally driven on the heated substrate surface.

The process for gadolinium oxide deposition via CVD using gadolinium(III) isopropoxide involves several steps:

Mass Transport: The precursor is transported to the substrate surface.

Adsorption: Gadolinium(III) isopropoxide molecules adsorb onto the heated substrate.

Decomposition: The adsorbed precursor undergoes thermal decomposition. This is the key step where the gadolinium-oxygen bonds are selectively maintained while the organic ligands are removed. The decomposition pathway can be complex, but a simplified representation is:

Gd(O-i-Pr)₃(ads) → Gd₂O₃(s) + byproducts (e.g., propene, isopropanol (B130326), water)

Desorption: The volatile byproducts desorb from the surface and are removed from the reactor.

The temperature of the substrate is a critical parameter in CVD. It must be high enough to induce decomposition of the precursor but not so high as to cause gas-phase reactions, which can lead to particle formation and poor film quality. The structure of the isopropoxide ligand influences the decomposition temperature and the purity of the resulting film.

Catalytic Activity and Mechanistic Pathways

The gadolinium(III) ion is a hard Lewis acid due to its high charge density and f-electrons that are shielded from participating in covalent bonding. This Lewis acidity is the primary source of the catalytic activity of gadolinium(III) isopropoxide and materials derived from it.

In its molecular form, gadolinium(III) isopropoxide can catalyze reactions such as esterification and transesterification. The mechanism typically involves the coordination of the carbonyl oxygen of the substrate to the electron-deficient gadolinium center. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Mechanistic Pathway for Esterification:

Coordination: The carbonyl oxygen of a carboxylic acid coordinates to the Gd(III) center of the isopropoxide complex.

Activation: This coordination increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon.

Product Formation: An ester is formed, and water is eliminated. The catalyst is regenerated.

When converted to gadolinium oxide (Gd₂O₃) through processes like sol-gel or CVD, the resulting material often exhibits enhanced catalytic activity. The surface of Gd₂O₃ contains both Lewis acid sites (coordinatively unsaturated Gd³⁺ ions) and Lewis base sites (surface O²⁻ ions). This bifunctional nature allows it to catalyze a wider range of reactions, such as the oxidation of CO and the reduction of NOx. The mechanism on the oxide surface often involves the adsorption of reactants onto these active sites, followed by surface-mediated reactions.

Role in Asymmetric Catalysis for Organic Transformations

The application of gadolinium(III) isopropoxide and its derivatives as catalysts in asymmetric synthesis is a significant area of research. The large ionic radius and flexible coordination sphere of the Gd(III) ion, combined with chiral ligands, allow for the creation of sterically defined active sites that can effectively control the stereochemical outcome of a reaction.

Gadolinium(III) isopropoxide has been effectively utilized as a catalyst for several types of enantioselective organic reactions. ereztech.com These transformations are crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. nih.govjku.atnih.gov Key applications include:

Conjugate Additions: The catalyst is active in promoting the conjugate addition of nucleophiles to α,β-unsaturated systems, a fundamental method for carbon-carbon bond formation. rsc.org This includes the enantioselective construction of challenging β-quaternary carbons. ereztech.com

Strecker Reactions: It catalyzes the asymmetric synthesis of α-amino cyanides, which are precursors to valuable α-amino acids. ereztech.com

Ring-Opening of Meso-epoxides and Aziridines: The Lewis acidic gadolinium center can activate the epoxide or aziridine (B145994) ring, allowing for nucleophilic attack with high stereocontrol. ereztech.com For instance, a gadolinium-N,N'-dioxide complex has been shown to efficiently catalyze the enantioselective aminolysis of aromatic trans-2,3-epoxy sulfonamides. nih.gov

Generation of Reactive Enolates: The isopropoxide ligands can act as a Brønsted base to deprotonate pro-nucleophiles, generating reactive enolate intermediates that can then participate in asymmetric transformations. ereztech.com

The general mechanism in these reactions often involves the coordination of the substrate to the gadolinium center, which increases its electrophilicity. A chiral ligand environment around the metal ion then directs the approach of the nucleophile to one face of the activated substrate, leading to a high degree of enantioselectivity.

| Asymmetric Transformation | Role of Gadolinium(III) Isopropoxide Catalyst | Typical Substrates | Products |

|---|---|---|---|

| Conjugate Addition | Lewis acid activation of Michael acceptor; generation of nucleophile. | α,β-Unsaturated ketones, enones. | β-Substituted carbonyl compounds. |

| Strecker Reaction | Activation of imine; delivery of cyanide. | Imines, Trimethylsilyl cyanide. | α-Amino cyanides. |

| Ring-Opening | Lewis acid activation of epoxide/aziridine ring. | Meso-aziridines, Meso-epoxides. | Chiral amino alcohols, diols. |

| Aminolysis | Activation of epoxide; directing nucleophilic amine attack. | trans-2,3-Epoxy sulfonamides, Amines. | Chiral 3-amino-3-phenylpropan-2-olamines. nih.gov |

Investigation of Reaction Intermediates in Catalytic Cycles

Understanding the structure and nature of reaction intermediates is fundamental to elucidating catalytic mechanisms and optimizing reaction conditions. In catalytic cycles involving gadolinium(III) isopropoxide, the identification of these transient species can be challenging due to their often low concentration and high reactivity. Spectroscopic techniques are the primary tools employed for these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the coordination environment of the gadolinium center and the structure of bound organic substrates. researchgate.net While the paramagnetic nature of the Gd(III) ion can lead to significant broadening of NMR signals, specialized techniques and the study of analogous diamagnetic lanthanide complexes (e.g., La(III), Lu(III)) can provide valuable insights. nih.govmdpi.com 1H and 13C NMR can be used to monitor the formation of gadolinium enolates or the coordination of substrates to the metal center.

Operando Spectroscopy: Techniques such as in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy allow for the monitoring of the reaction mixture under actual catalytic conditions. ethz.ch These methods can detect changes in the vibrational modes of substrates upon coordination to the gadolinium catalyst and can help identify key intermediates that exist only during the catalytic turnover.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to intercept and characterize charged intermediates from the reaction solution, providing information on their mass and composition.

These investigations aim to identify key species such as the catalyst-substrate adduct, the gadolinium-enolate intermediate, and the catalyst-product complex. By understanding the structure and dynamics of these intermediates, the catalytic cycle can be mapped, and catalysts can be rationally designed for improved activity and selectivity.

Stereoselective and Regioselective Reactions Induced by Gadolinium(III) Isopropoxide

Beyond enantioselectivity, the control of regioselectivity and diastereoselectivity is a critical aspect of synthetic chemistry. researchgate.net Catalysts derived from gadolinium(III) isopropoxide have demonstrated efficacy in directing the outcome of reactions where multiple isomers can be formed.

Regioselectivity: In reactions involving unsymmetrical substrates, the catalyst can direct the reaction to a specific site. A notable example is the regioselective conjugate addition of cyanide to enones. ereztech.com Similarly, in the ring-opening of substituted epoxides, the catalyst can favor nucleophilic attack at one of the two non-equivalent carbon atoms. In the aminolysis of aromatic trans-2,3-epoxy sulfonamides catalyzed by a Gd-N,N'-dioxide complex, the ring-opening proceeds with high regioselectivity at the C-3 position, influenced by a directing effect from the sulfonamide group. nih.gov

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another.

Enantioselectivity: As discussed previously, this involves the formation of one of two enantiomers from a prochiral substrate.

Diastereoselectivity: This involves the preferential formation of one of two or more diastereomers. In the Michael addition reactions, for instance, the catalyst can control the relative stereochemistry of newly formed stereocenters, leading to a high diastereomeric ratio (dr).

The control over both regio- and stereoselectivity is achieved through the specific three-dimensional arrangement of the substrate and nucleophile within the chiral coordination sphere of the gadolinium catalyst. Steric and electronic interactions between the catalyst, ligands, and reactants dictate the favored reaction pathway, leading to the selective formation of the desired product isomer.

Thermal Decomposition Pathways for Oxide Formation

Gadolinium(III) isopropoxide is a precursor for the synthesis of gadolinium(III) oxide (Gd₂O₃), a material with applications in ceramics and electronics. americanelements.com The conversion is typically achieved through thermal decomposition (thermolysis), where heat is used to break down the compound, removing the organic ligands and leaving behind the inorganic oxide. americanelements.comwikipedia.org The pathway of this decomposition is highly dependent on the experimental conditions.

Pyrolysis Behavior and Gaseous Byproducts

Pyrolysis refers to the thermal decomposition of a material in an inert atmosphere. The study of the pyrolysis behavior of gadolinium(III) isopropoxide is crucial for designing controlled synthesis routes to gadolinium oxide. This is typically investigated using thermogravimetric analysis (TGA), often coupled with techniques for evolved gas analysis (EGA) like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). srainstruments.itresearchgate.net

The decomposition of Gd(O-i-Pr)₃ is expected to proceed in multiple steps:

Initial Decomposition: At lower temperatures, the isopropoxide ligands begin to break away from the gadolinium center.

Ligand Fragmentation: The released isopropoxide groups can undergo further reactions, such as β-hydride elimination to form propene and a gadolinium hydroxide (B78521) species, or they can eliminate isopropanol.

Intermediate Formation: As decomposition proceeds, intermediate species such as gadolinium hydroxy-isopropoxides or gadolinium oxy-isopropoxides may form before the final conversion to the oxide. Analogous studies on gadolinium oxalate (B1200264) and carbonate show the formation of stable oxycarbonate intermediates (Gd₂O₂CO₃). iaea.orgiaea.org

Final Oxide Formation: At higher temperatures, all organic fragments are removed, and the final crystallization of gadolinium(III) oxide (Gd₂O₃) occurs.

The gaseous byproducts evolved during pyrolysis are characteristic of the decomposition of the isopropoxide ligand.

| Potential Gaseous Byproduct | Chemical Formula | Likely Origin |

|---|---|---|

| Isopropanol | C₃H₈O | Elimination from a protonated ligand. |

| Propene | C₃H₆ | β-hydride elimination from the isopropoxide ligand. |

| Acetone | C₃H₆O | Oxidation/dehydrogenation of the isopropoxide ligand. |

| Water | H₂O | Condensation of hydroxyl groups from intermediate species. |

| Carbon Monoxide | CO | Incomplete combustion/decomposition of organic fragments. |

| Carbon Dioxide | CO₂ | Complete combustion/decomposition of organic fragments. |

| Methane/Other Hydrocarbons | CH₄, etc. | Cracking of organic fragments at high temperatures. |

Influence of Atmosphere on Oxide Stoichiometry and Crystallinity

The atmosphere under which the thermal decomposition is performed has a profound impact on the reaction pathway, the nature of byproducts, and the properties of the final gadolinium oxide product. kit.eduunizg.hr

Inert Atmosphere (e.g., Nitrogen, Argon):

Pathway: In the absence of an external reactant like oxygen, the decomposition proceeds via pyrolysis as described above.

Byproducts: The primary byproducts are hydrocarbons (e.g., propene), alcohols (isopropanol), and carbon monoxide. iaea.org

Stoichiometry and Crystallinity: This route can lead to the formation of Gd₂O₃, but there is a significant risk of carbon contamination (soot) from the incomplete decomposition of organic ligands, which can affect the purity and color of the final oxide. iaea.org The crystallinity of the oxide is primarily dependent on the final annealing temperature and duration.

Oxidizing Atmosphere (e.g., Air, Oxygen):

Pathway: The presence of oxygen introduces combustion reactions. The organic ligands are oxidized, releasing a significant amount of heat (exothermic process).

Byproducts: The main gaseous byproducts are carbon dioxide and water, resulting from the complete combustion of the isopropoxide ligands.

Stoichiometry and Crystallinity: This method is effective for producing pure, carbon-free Gd₂O₃. The exothermic nature of the combustion can sometimes lead to rapid temperature increases, potentially affecting the morphology and crystallinity of the resulting oxide powder. Studies on other gadolinium salts show that in air, intermediates are oxidized at lower temperatures compared to inert atmospheres. iaea.org

Reactive Atmosphere (e.g., Water Vapor):

Pathway: The presence of water vapor can facilitate the hydrolysis of the isopropoxide ligands, forming gadolinium hydroxide [Gd(OH)₃] as an intermediate.

Byproducts: The primary byproduct would be isopropanol.

Stoichiometry and Crystallinity: The gadolinium hydroxide intermediate would then decompose at a higher temperature to form Gd₂O₃ and water. This two-step hydrolysis-dehydration process can sometimes offer better control over particle size and morphology compared to direct pyrolysis.

Advanced Materials Applications Derived from Gadolinium Iii Isopropoxide

Thin Film Fabrication for Advanced Electronic Devices

The use of Gadolinium(III) isopropoxide as a precursor is pivotal in fabricating gadolinium oxide (Gd₂O₃) thin films. These films are instrumental in the advancement of electronic devices, primarily due to their excellent dielectric properties, which are essential for the continued miniaturization and enhanced performance of semiconductors.

High-k Dielectric Layers for Semiconductor Applications

As the dimensions of metal-oxide-semiconductor field-effect transistors (MOSFETs) continue to shrink, traditional silicon dioxide (SiO₂) gate dielectrics have reached their physical limits, leading to excessive leakage currents. This has driven the search for alternative materials with a higher dielectric constant (κ), known as high-κ dielectrics. Gadolinium oxide (Gd₂O₃) has emerged as a promising candidate to replace SiO₂. arxiv.org

Gd₂O₃ films, often deposited using precursors like Gadolinium(III) isopropoxide, exhibit a dielectric constant significantly higher than that of SiO₂ (κ ≈ 3.9). Research has shown that Gd₂O₃ thin films can achieve a dielectric constant of approximately 16.0 to 17. arxiv.orgcollectionscanada.gc.ca These films also possess a wide band gap of around 5.3 eV and demonstrate good thermal stability in contact with silicon, making them suitable for microelectronic applications. arxiv.org The use of a high-κ material like Gd₂O₃ allows for the fabrication of a physically thicker gate insulator that has the same capacitance as a much thinner SiO₂ layer, thereby reducing electron tunneling and minimizing leakage current.

| Property | Gadolinium Oxide (Gd₂O₃) | Silicon Dioxide (SiO₂) |

|---|---|---|

| Dielectric Constant (κ) | ~16-17 arxiv.orgcollectionscanada.gc.ca | ~3.9 |

| Band Gap (Eg) | ~5.3 eV arxiv.org | ~9 eV |

| Application | Advanced gate dielectric for CMOS arxiv.org | Traditional gate dielectric |

Gate Dielectric Engineering in Metal-Oxide-Semiconductor Structures

Studies on Gd₂O₃ films deposited on silicon substrates show that while an amorphous gadolinium silicate (GdSiOₓ) layer can form at the interface, proper processing can yield high-quality dielectric stacks. arxiv.org Post-oxidation annealing is a necessary step to improve the film's integrity and reduce leakage current. collectionscanada.gc.ca The electrical properties of MOS capacitors fabricated with Gd₂O₃ films demonstrate their potential as a viable alternative gate dielectric. For instance, annealing these films can improve their capacitance-voltage (C-V) characteristics and reduce hysteresis, indicating a lower density of interface traps and defects. collectionscanada.gc.ca

Functional Ceramics and Coatings for Energy and Protection

Gadolinium(III) isopropoxide is a key enabler in the sol-gel synthesis of functional ceramics, particularly for energy applications like Solid Oxide Fuel Cells (SOFCs). The ability to create highly crystalline and dense ceramic layers at lower temperatures is a significant advantage offered by this alkoxide precursor.

Gadolinia-Doped Ceria (GDC) Electrolytes for Solid Oxide Fuel Cells (SOFCs)

Gadolinia-doped ceria (GDC, Gd:CeO₂) is a ceramic electrolyte with high ionic conductivity, making it a superior alternative to the traditional yttria-stabilized zirconia (YSZ) for intermediate temperature SOFCs (IT-SOFCs) that operate below 800°C. researchgate.netwikipedia.org The sol-gel method, utilizing metal alkoxide precursors, is a highly effective route for synthesizing GDC powders and films.

Specifically, research has demonstrated the successful synthesis of GDC sols through the controlled hydrolysis of cerium(IV) isopropoxide with Gadolinium(III) isopropoxide as the doping agent. hilarispublisher.com A significant finding from this work was that the crystallinity of the GDC sol using the isopropoxide precursor was five to six times stronger than when a nitrate-based gadolinium precursor was used. hilarispublisher.com This enhanced crystallinity is crucial for achieving high ionic conductivity in the final electrolyte. GDC electrolytes enable SOFCs to operate at lower temperatures (e.g., 600-800°C), which reduces costs and improves long-term stability. utwente.nl

Dense Diffusion Barriers in Multilayer Ceramic Systems

In many SOFC designs, a bi-layer electrolyte consisting of GDC and YSZ is used. The GDC layer acts as a diffusion barrier, preventing detrimental chemical reactions between the YSZ electrolyte and certain high-performance cathode materials (like LSCF) at elevated temperatures. hilarispublisher.comresearchgate.net However, achieving a fully dense GDC barrier layer using conventional ceramic techniques often requires very high sintering temperatures (above 1400°C), which can be impractical.

The sol-gel process using Gadolinium(III) isopropoxide provides a solution to this challenge. Researchers have developed a method to create fully densified GDC diffusion barriers at temperatures as low as 1000°C. hilarispublisher.com This involves infiltrating a porous GDC structure with a GDC sol derived from isopropoxide precursors, followed by heat treatment. The resulting dense barrier layer significantly improves cell performance by reducing the ohmic resistance of the composite electrolyte. In one study, densification of the GDC barrier increased the cell's power density from 0.60 W/cm² to 0.92 W/cm² at 750°C and dramatically improved long-term stability, with the degradation rate dropping from 7.69%/1000 h to just 1.72%/1000 h. hilarispublisher.com

| GDC Barrier Type | Operating Temperature | Power Density | Degradation Rate |

|---|---|---|---|

| Porous GDC | 750°C | 0.60 W/cm² | 7.69% / 1000 h |

| Dense GDC (Sol-Gel) | 750°C | 0.92 W/cm² | 1.72% / 1000 h |

Nanomaterial Synthesis and Engineering for Diverse Functionalities

The chemical properties of Gadolinium(III) isopropoxide make it an excellent precursor for the bottom-up synthesis of gadolinium-based nanomaterials. The sol-gel process, in particular, allows for precise control over particle size, shape, and surface properties, which are critical for tailoring the functionality of the resulting nanomaterials.

A primary application of Gadolinium(III) isopropoxide is in the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles. The use of this precursor enables the creation of nanoparticles with controlled dimensions and morphologies. For example, Gd₂O₃ nanotubes have been successfully constructed through the self-assembly of Gd₂O₃ nanocrystals using Gadolinium(III) isopropoxide in a combined soft-template and sol-gel method. Other methods for synthesizing Gd₂O₃ nanoparticles include precipitation of gadolinium hydroxide (B78521) followed by thermal dehydration, as well as microemulsion and polyol methods. wikipedia.orgresearchgate.net The resulting nanoparticles have potential applications in various fields, including as contrast agents for magnetic resonance imaging (MRI) and in the fabrication of corrosion-resistant coatings. wikipedia.orgresearchgate.net

| Synthesis Method | Typical Precursor(s) | Resulting Nanomaterial | Reference |

|---|---|---|---|

| Sol-Gel / Soft Template | Gadolinium(III) isopropoxide | Gd₂O₃ Nanotubes | |

| Sol-Gel | Gadolinium nitrate (B79036) | Gd₂O₃ Nanoparticles (8-16 nm) | researchgate.net |

| Precipitation / Dehydration | Gadolinium ions (e.g., from GdCl₃) + Hydroxide | Gd₂O₃ Nanoparticles | wikipedia.org |

| Mechanochemical | Gadolinium chloride + NaOH | Gd₂O₃ Nanoparticles (~20 nm) | uwa.edu.au |

Gadolinium-Doped Metal Oxide Nanoparticles (e.g., Gd/TiO₂) for Enhanced Properties

The introduction of gadolinium into metal oxide lattices, such as titanium dioxide (TiO₂), has been shown to significantly enhance their intrinsic properties, particularly for photocatalytic applications. Gadolinium doping can alter the electronic and structural characteristics of the host material, leading to improved performance.

Doping TiO₂ with gadolinium can be achieved through various methods, including sol-gel, hydrothermal processes, and ball milling. In these syntheses, gadolinium(III) isopropoxide can be used as the gadolinium source, which is then integrated into the TiO₂ matrix. The presence of Gd³⁺ ions in the TiO₂ lattice can create oxygen vacancies and surface defects. These features act as electron-trapping sites, which can reduce the recombination rate of photogenerated electron-hole pairs, a common limitation in TiO₂ photocatalysis. This enhanced charge separation leads to a significant improvement in photocatalytic activity.

Research has shown that an optimal doping concentration of gadolinium is crucial for maximizing the photocatalytic efficiency. For instance, studies on the photodegradation of organic dyes like methylene blue and rhodamine B have demonstrated that the degradation rate increases with Gd³⁺ loading up to a certain percentage before decreasing. This is attributed to the fact that excessive doping can introduce an excess of defects that may act as recombination centers. The incorporation of gadolinium has also been found to influence the crystalline phase of TiO₂, in some cases affecting the thermal stability of the anatase phase.

The table below summarizes findings from studies on Gd-doped TiO₂ nanoparticles.

| Property | Observation | Research Finding |

| Photocatalytic Activity | Enhanced degradation of organic pollutants. | Doping with an appropriate amount of Gd can reduce the recombination of photogenerated electron-hole pairs, leading to significantly enhanced photocatalytic activity. |

| Optical Properties | Shift in light absorption. | Gd-doped samples often show a significant shift in the onset of absorption towards longer wavelengths, sometimes enabling visible light activity. |

| Structural Changes | Influence on TiO₂ crystal phase. | Gd doping can lead to a decrease in the thermal stability of the anatase phase of TiO₂. |

| Surface Characteristics | Creation of defects. | The presence of Gd³⁺ ions can increase the concentration of oxygen vacancies and surface defects. |

Mesoporous Silica Materials Incorporating Gadolinium

The integration of gadolinium into mesoporous silica nanoparticles (MSNs) has opened up new possibilities for applications, particularly in the biomedical field as contrast agents for Magnetic Resonance Imaging (MRI). Gadolinium-incorporated mesoporous silica (Gd-MS) is synthesized using methods like the sol-gel process, often with the use of a surfactant template such as cetyltrimethylammonium bromide (CTAB) to direct the formation of the porous structure. orientjchem.orgaip.org

During synthesis, a silica precursor like tetraethylorthosilicate (TEOS) is hydrolyzed and co-condensed with a gadolinium source. While gadolinium(III) oxide or chloride are commonly used, gadolinium(III) isopropoxide can also serve as a precursor in non-aqueous sol-gel routes. The resulting materials are characterized by a high surface area and a well-defined pore structure. aip.org Characterization using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) confirms the successful incorporation of gadolinium into the silica framework. aip.orgaip.org Nitrogen adsorption-desorption isotherms reveal high BET surface areas and specific pore volumes, which are crucial for potential applications like drug delivery. aip.org

The primary advantage of incorporating gadolinium within the stable and biocompatible mesoporous silica matrix is the potential to create highly effective and safer MRI contrast agents. The silica framework can prevent the leaching of toxic free Gd³⁺ ions while allowing water molecules to interact with the gadolinium centers, which is essential for enhancing the MRI signal. orientjchem.org

The table below presents typical characteristics of gadolinium-incorporated mesoporous silica materials.

| Characteristic | Description | Method of Determination |

| Morphology | Typically spherical nanoparticles. | Scanning Electron Microscopy (SEM) |

| Porosity | Ordered mesoporous structure with a narrow pore size distribution. | Transmission Electron Microscopy (TEM), Nitrogen Adsorption-Desorption |

| Surface Area | High BET surface area, often in the range of several hundred m²/g. aip.org | Nitrogen Adsorption-Desorption |

| Gadolinium Content | Successful incorporation of gadolinium oxide within the silica matrix. aip.org | Energy-Dispersive X-ray (EDX) Analysis |

Anisotropic Gadolinium Oxide Nanostructures and Their Controlled Synthesis

The synthesis of anisotropic nanostructures, such as nanorods, nanorings, and nanoplates, is of great interest due to their shape-dependent physical and chemical properties. northwestern.edu Gadolinium oxide (Gd₂O₃) anisotropic nanostructures have been successfully synthesized using various methods, where precise control over reaction conditions is key to achieving the desired morphology.

Hydrothermal and thermal dehydration methods are commonly employed for the synthesis of these structures. acs.orgias.ac.in In a typical hydrothermal synthesis, a gadolinium precursor is subjected to high temperatures and pressures in an aqueous solution. ias.ac.in For example, Gd₂O₃ nanorods can be produced by the hydrothermal treatment of a gadolinium salt solution, where factors like pH and reaction time play a crucial role in directing the one-dimensional growth. ias.ac.in The process often involves the initial formation of gadolinium hydroxide (Gd(OH)₃) nanostructures, which are subsequently dehydrated to Gd₂O₃ through calcination, preserving the anisotropic morphology. ias.ac.iniosrjournals.org

Another approach involves the thermal dehydration of hydrolyzed metal precursor-surfactant aggregates. acs.org In this method, a gadolinium precursor, such as gadolinium(III) acetylacetonate, is hydrolyzed at a low temperature in the presence of surfactants. The resulting aggregates, which can have anisotropic shapes like rings or plates, are then dehydrated at a higher temperature to form the final Gd₂O₃ nanostructures. acs.org The choice of surfactants and their concentrations are critical in controlling the final morphology of the nanoparticles. acs.org While not explicitly detailed in the provided search results, the use of gadolinium(III) isopropoxide as a precursor in similar non-aqueous, high-temperature decomposition methods is a plausible route for achieving such controlled syntheses.

The table below summarizes different synthesized anisotropic Gd₂O₃ nanostructures and their synthesis methods.

| Nanostructure | Synthesis Method | Key Control Parameters |

| Nanorods | Hydrothermal Synthesis | pH of the precursor solution, reaction temperature, and time. ias.ac.in |

| Nanorings | Thermal Dehydration of Precursor-Surfactant Aggregates | Surfactant type and concentration, hydrolysis temperature. acs.org |

| Nanoplates | Thermal Dehydration of Precursor-Surfactant Aggregates | Surfactant concentration. acs.org |

Development of Advanced Catalytic Materials

Gadolinium-based materials are increasingly being explored for their potential in advanced catalysis. The unique electronic properties of gadolinium, particularly its 4f electron configuration, can be leveraged to enhance catalytic activity in various reactions. Gadolinium(III) isopropoxide, as a molecular precursor, offers a route to create well-defined catalytic sites on surfaces or within porous supports.

Heterogeneous Photocatalysts for Environmental Remediation

Heterogeneous photocatalysis is considered an effective technology for addressing environmental pollution, particularly for the degradation of organic pollutants in water. mdpi.com Gadolinium-based materials, especially Gd-doped semiconductors, have shown significant promise in this area. researchgate.net The primary goal is to develop photocatalysts that can efficiently utilize light energy, including the visible spectrum, to generate reactive oxygen species (ROS) that break down pollutants. mdpi.com

As discussed in section 5.3.1, doping semiconductors like TiO₂ with gadolinium can significantly enhance their photocatalytic performance. This enhancement is largely attributed to the ability of Gd³⁺ ions to trap electrons, which suppresses the recombination of charge carriers and makes them more available for redox reactions on the catalyst surface. researchgate.net This leads to more efficient degradation of a wide range of organic pollutants, including dyes like rhodamine B and ciprofloxacin. springerprofessional.de

Beyond TiO₂, other materials have also been doped with gadolinium to improve their photocatalytic activity. For instance, Gd-doped CuO nanostructures have been shown to have enhanced photocatalytic degradation efficiency for organic pollutants under sunlight irradiation. springerprofessional.deresearchgate.net Similarly, gadolinium hydroxide (Gd(OH)₃) nanorods, sometimes doped with other metals like Nickel, have demonstrated potential for degrading pollutants like brilliant green and 4-nitrophenol under UV light. nih.gov The use of gadolinium-based photocatalysts represents a promising strategy for environmental remediation. researchgate.net

The table below highlights the performance of various Gd-based photocatalysts in the degradation of organic pollutants.

| Photocatalyst | Target Pollutant(s) | Light Source | Key Finding |

| Gd-doped CuO | Rhodamine B, Ciprofloxacin | Sunlight | 10 mol% Gd-doping showed maximum degradation efficiency of ~87% for RhB and 80% for CIP in 90 minutes. springerprofessional.de |

| Ni-doped Gd(OH)₃ | Brilliant Green, 4-Nitrophenol | UV Light | 12% Ni-doping resulted in the highest degradation of ~92% for Brilliant Green and 69% for 4-Nitrophenol. nih.gov |

| Gd-doped BiFeO₃ | Arsenite (As(III)) | Visible Light | 2 mol% Gd-doping was optimal for the photocatalytic oxidation of As(III) to As(V). mdpi.com |

| Gd₂O₃ Nanoparticles | Azo Dyes (Methyl Orange, etc.) | UV Light | The addition of Gd₂O₃ nanoparticles accelerated the degradation of azo dyes. mdpi.com |

Design of Catalyst Supports and Active Centers

The design of effective catalysts often involves the careful engineering of both the active catalytic sites and the support material that disperses and stabilizes them. Gadolinium compounds, including those derived from gadolinium(III) isopropoxide, can play a role in both aspects. Gadolinium(III) isopropoxide itself has been utilized as a catalyst for various organic reactions, such as in enantioselective conjugate additions and Strecker reactions. ereztech.com This suggests its potential for creating well-defined, catalytically active gadolinium centers.

When used as a dopant or as part of a composite material, gadolinium can modify the properties of the support material. For example, incorporating gadolinium into a support can alter its surface acidity, thermal stability, and interaction with the active catalytic species. The synthesis of mixed-metal oxides using precursors like gadolinium(III) isopropoxide allows for the creation of materials where gadolinium ions are atomically dispersed, potentially acting as promoters or co-catalysts.

While direct evidence for gadolinium(III) isopropoxide being used to create catalyst supports is not prominent in the provided search results, its role as a precursor for gadolinium-containing materials that can act as catalysts or be integrated into catalyst systems is clear. The ability to form gadolinium oxide or mixed oxides through controlled hydrolysis and calcination of the isopropoxide precursor allows for the design of materials with specific surface properties and active sites tailored for particular catalytic applications.

Magnetic Materials Design and Synthesis

Gadolinium is a key element in the design of magnetic materials due to its high number of unpaired electrons (seven in the 4f shell), which gives Gd³⁺ a large magnetic moment. This property is exploited in various applications, including as contrast agents for MRI and in the development of other magnetic nanoparticles. Gadolinium(III) isopropoxide can be a valuable precursor in the synthesis of these materials, particularly in methods requiring soluble and easily decomposable sources of gadolinium.

The synthesis of gadolinium-doped magnetic nanoparticles, such as gadolinium-doped iron oxides, is an active area of research. mdpi.comnih.gov Methods like thermal decomposition, hydrothermal synthesis, and co-precipitation are commonly used to produce these materials. nih.gov In a thermal decomposition synthesis, organometallic precursors, which could include gadolinium(III) isopropoxide along with an iron precursor, are heated in a high-boiling point solvent in the presence of surfactants. This method allows for good control over the size, shape, and composition of the resulting nanoparticles. rsc.orgrsc.org

The incorporation of gadolinium into an iron oxide lattice can modify the magnetic properties of the material. Studies have shown that the presence of gadolinium can affect the saturation magnetization and coercivity of the nanoparticles. mdpi.com However, the large size of the Gd³⁺ ion can make its incorporation into the iron oxide crystal lattice challenging, and in some cases, it may lead to the formation of secondary phases like gadolinium hydroxide or gadolinium oxide. mdpi.com

Pure gadolinium oxide (Gd₂O₃) nanoparticles also exhibit interesting magnetic properties. They are generally paramagnetic, and this behavior is largely independent of particle size and surface coatings. researchgate.netnih.govacs.org The synthesis of Gd₂O₃ nanoparticles can be achieved through various routes, including sol-gel and polyol methods, where a gadolinium precursor is converted to gadolinium hydroxide and then calcined to form the oxide. researchgate.netresearchgate.net

The table below summarizes the magnetic properties of some gadolinium-based nanoparticles.

| Material | Synthesis Method | Magnetic Property | Key Observation |

| Gadolinium-Doped Iron Oxide | Hydrothermal | Superparamagnetic | Saturation magnetization values were lower than the undoped sample. mdpi.com |

| Gadolinium-Doped Iron Oxide | Extraction-Pyrolytic | Ferrimagnetic/Paramagnetic | An increase in gadolinium content from 0.5 to 12.5 mol% led to an increase in magnetization. mdpi.com |

| Gd₂O₃ Nanoparticles | Sol-Gel | Paramagnetic | The magnetic results confirmed the good paramagnetism of the synthesized nanoparticles. researchgate.net |

| Ultrasmall Gd₂O₃ Nanoparticles | Not specified | Paramagnetic | Nanoparticles are paramagnetic down to a temperature of 3 K. acs.org |

Optical and Luminescent Materials

Gadolinium-based materials, particularly gadolinium oxide (Gd₂O₃), serve as excellent host lattices for various rare-earth ions due to their chemical stability, low phonon energy, and transparency over a wide spectral range. jmsse.in Gadolinium(III) isopropoxide is an ideal precursor for producing the high-purity Gd₂O₃ required for these demanding optical applications.

Gadolinium compounds are integral to the development of solid-state lasers and scintillators for radiation detection. researchgate.net Gadolinium(III) isopropoxide has been specifically investigated as a dopant for creating high-efficiency thermal neutron detectors. researchgate.net When added to styrene-based plastic scintillators, it provides a convenient and effective method for incorporating gadolinium. researchgate.net The high thermal neutron absorption cross-section of gadolinium makes it an extremely useful dopant for this purpose. researchgate.net

Studies have shown that plastic scintillators can be doped with gadolinium isopropoxide to achieve gadolinium weight concentrations of up to 3% while remaining transparent and uniform. researchgate.net These doped scintillators maintain the characteristic emission of the styrene base (around 425 nm) and exhibit high light output. researchgate.net Beyond plastic scintillators, dissolved gadolinium is used to enhance the neutron detection capabilities of large water Cherenkov detectors. ucdavis.edu

| Property | Value/Observation |

|---|---|

| Gadolinium Concentration | Up to 3% by weight |

| Appearance | Transparent, uniform, defect-free |

| Emission Maximum | ~425 nm (characteristic of styrene) |

| Relative Light Output | 76% relative to undoped plastic |

| Application | High-efficiency thermal neutron detection |

Optical waveguides are fundamental components of integrated photonic circuits, fabricated from materials like polymers (e.g., PMMA), glasses, and silicon. acrhem.orgresearchgate.net These devices guide light for applications in telecommunications, sensing, and computing. Fabrication techniques include direct-write methods like proton beam writing and roll-to-plate nanoimprinting. acrhem.orgnih.gov

While direct use of gadolinium(III) isopropoxide in waveguide fabrication is not widely documented, its role as a precursor to optically active materials is significant. A key area of development in photonics is the doping of waveguide materials with rare-earth elements to create active devices such as optical amplifiers and on-chip lasers. Gadolinium oxide, derived from precursors like the isopropoxide, can serve as a host for other luminescent ions (e.g., Erbium, Ytterbium) that provide optical gain. The solubility of gadolinium(III) isopropoxide in organic solvents makes it suitable for incorporation into polymer-based waveguide materials or for use in sol-gel processes to create doped silica or other glass films for photonic applications.

Gadolinium oxide (Gd₂O₃) is a superior host material for phosphors used in lighting and display technologies. jmsse.in Its wide bandgap and stable crystal structure allow it to accommodate various luminescent dopant ions, which are responsible for the light emission. The synthesis of high-performance phosphors relies on achieving a homogeneous distribution of these dopant ions within a highly crystalline host lattice, a task for which precursors like gadolinium(III) isopropoxide are well-suited.

By using wet-chemical synthesis routes such as hydrothermal, sol-gel, or combustion methods, researchers can produce Gd₂O₃ nanoparticles doped with other lanthanide ions (e.g., Eu³⁺ for red, Tb³⁺ for green, Sm³⁺ for orange-red) to achieve specific colors and luminescence properties. jmsse.innih.gov For example, Sm³⁺-activated GdSr₂AlO₅ nanophosphors have been synthesized via a gel-combustion method, exhibiting intense orange-red emission suitable for warm white-light-emitting diodes (w-LEDs). nih.gov Similarly, Eu³⁺-doped Gd₂O₃ nanorods prepared through a hydrothermal process show strong red luminescence. jmsse.inresearchgate.net The use of gadolinium(III) isopropoxide in these synthesis methods can facilitate the formation of highly pure and uniform phosphor particles, enabling precise control over their final optical performance.

Precursors for Biomedical Imaging Contrast Agents

Gadolinium-based contrast agents (GBCAs) are essential in clinical magnetic resonance imaging (MRI) for enhancing the visibility of internal structures. radiopaedia.orgwikipedia.org The effectiveness of these agents stems from the strong paramagnetic nature of the Gd³⁺ ion, which has seven unpaired electrons. uwaterloo.caradiopaedia.org This property allows it to significantly shorten the T1 relaxation time of nearby water protons, leading to a brighter signal on T1-weighted images and improved image contrast. radiopaedia.org

While traditional GBCAs consist of a gadolinium ion chelated by an organic ligand, there is growing interest in nanoparticle-based contrast agents due to their potential for higher relaxivity, longer circulation times, and multifunctionality. nih.govresearchgate.net Gadolinium(III) isopropoxide serves as a key precursor in the synthesis of gadolinium-based nanoparticles, particularly gadolinium oxide (Gd₂O₃) nanoparticles, for use as T1-weighted MRI probes. researchgate.net

The synthesis of Gd₂O₃ nanoparticles for MRI applications can be achieved through methods like thermal decomposition or hydrothermal synthesis, where a gadolinium precursor is converted into the oxide. rsc.org Gadolinium(III) isopropoxide, due to its high purity and reactivity, can be hydrolyzed and condensed to form Gd₂O₃ nanoparticles with controlled size and surface properties. These nanoparticles can then be surface-modified with polymers or other coatings to improve their stability and biocompatibility for in vivo applications. researchgate.net Research has also focused on gadolinium-doped iron oxide nanoparticles, which combine the properties of T1 and T2 contrast agents and can be synthesized from gadolinium precursors. rsc.org

Synthesis of Gadolinium Oxide Nanoparticles for Magnetic Resonance Imaging (MRI)

Gadolinium(III) isopropoxide serves as a valuable precursor for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles, which are materials of significant interest for applications in magnetic resonance imaging (MRI). stanfordmaterials.com The high magnetic moment of gadolinium makes Gd₂O₃ nanoparticles effective as T1 contrast agents, enhancing the signal in MRI scans. stanfordmaterials.commetu.edu.tr The synthesis process often employs methods like the sol-gel technique, which allows for precise control over the size and morphology of the resulting nanoparticles. stanfordmaterials.com

The sol-gel process, when initiated with gadolinium(III) isopropoxide, typically involves two primary chemical reactions: hydrolysis and condensation. In the hydrolysis step, the isopropoxide precursor reacts with water, leading to the replacement of isopropoxide groups (-OCH(CH₃)₂) with hydroxyl groups (-OH). This is followed by a condensation reaction where the hydroxylated intermediates react with each other or with remaining isopropoxide groups to form gadolinium-oxygen-gadolinium (Gd-O-Gd) bridges, eliminating water or isopropanol (B130326) in the process.

As these reactions continue, a three-dimensional oxide network begins to form, creating a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, including aging and drying, this sol transforms into a "gel," a solid matrix containing the solvent. The final step involves calcination, a high-temperature heat treatment, which removes residual organic and hydroxyl groups and induces crystallization, yielding pure, crystalline Gd₂O₃ nanoparticles. wikipedia.org The size of these nanoparticles can be controlled by adjusting reaction parameters such as precursor concentration, water-to-alkoxide ratio, pH, and temperature. For MRI applications, ultra-small nanoparticles, typically in the range of 2-7 nm, are often desired to optimize relaxivity and biocompatibility. metu.edu.trwikipedia.org

Another common approach for synthesizing Gd₂O₃ nanoparticles is the thermal decomposition of a gadolinium precursor. rsc.orgrsc.org In a typical procedure, a gadolinium compound is dissolved in a high-boiling point organic solvent with surfactants. This mixture is heated to a high temperature, causing the precursor to decompose and nucleate into nanoparticles. While many studies utilize gadolinium oleate or acetylacetonate complexes for this method, gadolinium(III) isopropoxide can also be used to generate the initial complex in situ before the high-temperature decomposition. rsc.orgunive.it

The table below summarizes key parameters and findings from typical Gd₂O₃ nanoparticle synthesis for MRI applications.

| Synthesis Method | Typical Precursor(s) | Particle Size Range (nm) | Key Characteristics | Reference |

|---|---|---|---|---|

| Sol-Gel | Gadolinium(III) isopropoxide, Gadolinium nitrate | 2 - 50 | Allows for good control over particle size and purity. Often requires a final calcination step. | stanfordmaterials.comuchile.cl |

| Thermal Decomposition | Gadolinium oleate, Gadolinium acetylacetonate | 2 - 40 | Produces crystalline nanoparticles with a narrow size distribution, often coated with organic ligands. | rsc.orgrsc.org |

| Co-precipitation | Gadolinium chloride, Gadolinium nitrate | 10 - 60 | A simpler method involving precipitation of gadolinium hydroxide or carbonate followed by calcination. | wikipedia.orgnih.gov |

Formulation of Chelated Gadolinium Complexes via Isopropoxide Precursors

The formulation of stable gadolinium(III) chelates is critical for their use as MRI contrast agents, as the free Gd³⁺ ion is toxic. electrochemsci.org Ligands such as diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are polyamino-polycarboxylate chelators that form highly stable complexes with gadolinium(III), preventing the release of the free ion in vivo. nih.gov

The synthesis of these gadolinium complexes typically involves the reaction of a gadolinium source, such as gadolinium(III) chloride or gadolinium(III) oxide, with the chelating ligand in an aqueous solution, often requiring careful pH adjustment. tdcommons.org Gadolinium(III) isopropoxide presents an alternative, non-aqueous route to these essential complexes.